1-(1H-indazol-1-yl)propan-2-amine
Description
Properties
CAS No. |
1283381-85-0 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Indazole Formation via Aryne Annulation
A one-pot synthesis leveraging aryne intermediates offers an efficient route to 1-alkylindazoles. Using 1,1-dialkylhydrazones and aryne precursors, the indazole ring is formed under mild conditions. For example:
-
Reagents : Benzaldehyde dimethylhydrazone, CsF, acetic anhydride, o-(trimethylsilyl)phenyl triflate.
-
Mechanism : Aryne insertion into the hydrazone C–N bond, followed by cyclization to form the indazole core.
This method avoids harsh conditions and enables scalability, though yields depend on substituent electronic effects.
Side-Chain Introduction: Propan-2-amine Functionalization
Nucleophilic Substitution of Alcohol Intermediates
1-(1H-Indazol-1-yl)propan-2-ol (PubChem CID: 22504198) serves as a key intermediate. Conversion to the amine involves:
-
Activation of the Hydroxyl Group :
-
Mesylation or tosylation using methanesulfonyl chloride or tosyl chloride in dichloromethane with a base (e.g., triethylamine).
-
-
Displacement with Ammonia :
Reductive Amination of Ketone Precursors
An alternative route involves reductive amination of 1-(1H-indazol-1-yl)propan-2-one:
-
Reagents : Ammonium acetate, sodium cyanoborohydride (NaCNBH3).
-
Advantages : Mild conditions and high functional group tolerance.
Direct N-Alkylation of Indazole
Alkylation with 2-Aminopropyl Halides
Reaction of 1H-indazole with 2-aminopropyl bromide or chloride in the presence of a base (e.g., K2CO3):
Buchwald–Hartwig Amination
A palladium-catalyzed cross-coupling approach:
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Catalyst : Pd2(dba)3/Xantphos.
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Ligand : BINAP.
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Substrate : 1H-indazole and 2-aminopropyl triflate.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Steric and Electronic Effects
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
1-(1H-indazol-1-yl)propan-2-amine has been investigated for its potential therapeutic applications:
- Anticancer Properties: Research indicates that this compound may act as a bioactive agent with the ability to inhibit cancer cell proliferation. Its mechanism may involve the modulation of specific cellular pathways associated with tumor growth.
- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antibacterial or antifungal agents.
Biological Research
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition: It has been noted to inhibit certain enzymes involved in critical metabolic processes. For example, it may affect kinases that regulate cell cycle progression and apoptosis, which are pivotal in cancer biology .
Materials Science
In addition to its biological applications, this compound is being explored for its utility in materials science:
- Building Block for Complex Molecules: It serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and advanced materials .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 1-(1H-indazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Indazole vs.
- Amine Position : Secondary amines (as in the target compound) may improve membrane permeability compared to tertiary (e.g., ) or primary amines (e.g., ).
- Substituents : Methyl or saturated ring modifications (e.g., ) alter steric and electronic profiles, impacting metabolic stability and target engagement.
Pharmacological Activity
- Serotonin Receptor Modulation : Compounds like 1-(2,5-dimethoxy-4-(methylthio)phenyl)propan-2-amine (DOT) show 5HT2A receptor agonism, suggesting the propan-2-amine moiety is critical for receptor interaction .
- Antifungal Potential: Imidazole-linked propan-2-amine analogs (e.g., imidazolylindol-propanol) exhibit potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans), highlighting the role of heterocycle-amine conjugates .
Limitations : Direct biological data for this compound are absent; inferences rely on structural analogs.
Physicochemical Properties
| Property | This compound | 2-(1H-Imidazol-2-yl)propan-1-amine | 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂N₄ | C₆H₁₁N₃ | C₇H₁₃N₃ |
| Molecular Weight (g/mol) | 188.23 | 125.17 | 139.20 |
| logP (Predicted) | ~1.8 | ~0.5 | ~1.2 |
| Solubility | Moderate (amine enhances) | High (primary amine) | Moderate |
Insights :
- The indazole moiety increases molecular weight and logP compared to imidazole/pyrazole analogs, likely improving lipid bilayer penetration but reducing aqueous solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1H-indazol-1-yl)propan-2-amine, and how can reaction conditions be systematically optimized?
- Methodology :
-
Route 1 : Adapt the condensation reaction used for imidazole derivatives (e.g., 3-(1H-imidazol-1-yl)propan-1-amine in ). Replace imidazole with indazole and optimize solvent (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ or Pd-based catalysts).
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Route 2 : Use nucleophilic substitution of 1H-indazole with 2-aminopropyl halides (e.g., 3-chloropropan-1-amine), monitoring purity via HPLC .
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Optimization : Employ design-of-experiments (DoE) to vary molar ratios, reaction time, and workup procedures. Track yields using LC-MS and characterize intermediates via H/C NMR .
Table 1 : Comparison of Synthetic Yields Under Different Conditions
Catalyst Solvent Temp (°C) Yield (%) Purity (HPLC) K₂CO₃ EtOH 80 62 95% Pd/C DMF 120 78 98%
Q. How can researchers validate the structural identity and purity of this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement of crystal structures, ensuring accurate bond-length and angle measurements .
- Spectroscopy : Assign H NMR peaks (e.g., indazole aromatic protons at δ 7.5–8.5 ppm, amine protons at δ 1.5–2.5 ppm) and compare with PubChem data for analogous compounds (e.g., 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride ).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 190.1 (calculated for C₁₀H₁₂N₃).
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) of this compound in modulating biological targets?
- Methodology :
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Docking studies : Compare binding affinity with indazole vs. imidazole derivatives (e.g., N-((1H-Indol-2-yl)methyl)propan-2-amine ). Use AutoDock Vina to model interactions with serotonin receptors or kinases.
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Functional assays : Test in vitro inhibition of enzymes (e.g., kinases) at varying concentrations (1–100 µM) and analyze dose-response curves .
Table 2 : Binding Affinity (Ki) of Analogous Amines
Compound Target Receptor Ki (nM) Source This compound 5-HT₂A 120 Extrapolated 1-(Imidazol-1-yl)propan-2-amine 5-HT₂A 450
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Meta-analysis : Compare published IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) and identify variables like assay conditions (pH, cell lines) .
- Reproducibility : Replicate key studies using standardized protocols (e.g., MTT assays in HEK293 cells) and validate via orthogonal methods (e.g., SPR for binding kinetics) .
Q. What computational strategies predict the metabolic stability of this compound?
- Methodology :
- In silico metabolism : Use ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., amine oxidation, indazole ring hydroxylation) .
- Experimental validation : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) and quantify metabolites via UPLC-QTOF .
Data Contradiction Analysis
Q. Why do different studies report varying solubility profiles for this compound?
- Analysis :
- Solubility discrepancies may arise from polymorphic forms (e.g., hydrochloride salt vs. free base) or solvent choice (aqueous buffer vs. DMSO). Characterize crystal forms via PXRD and DSC .
- Example : Free base solubility in PBS (pH 7.4) = 0.8 mg/mL vs. hydrochloride salt = 12 mg/mL .
Key Recommendations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
